(2-Fluorophenyl)methanesulfonyl fluoride
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Description
“(2-Fluorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1894823-73-4 . It has a molecular weight of 192.19 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 .Physical And Chemical Properties Analysis
“this compound” is stored at a temperature of 4 degrees Celsius . and is in powder form .Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, methanesulfonyl fluoride, is known to be a potent inhibitor of acetylcholinesterase (ache), the enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
Based on the information about methanesulfonyl fluoride, it can be inferred that (2-fluorophenyl)methanesulfonyl fluoride might also act as an inhibitor of its target enzymes .
Biochemical Pathways
If it acts similarly to methanesulfonyl fluoride, it could affect the cholinergic system by inhibiting the enzyme acetylcholinesterase .
Result of Action
If it acts similarly to methanesulfonyl fluoride, it could lead to an increase in acetylcholine levels due to the inhibition of acetylcholinesterase .
properties
IUPAC Name |
(2-fluorophenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGYJAKSFVRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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